3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide
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Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities . They are typically synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are typically synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinazolin core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline .Scientific Research Applications
H1-Antihistaminic Activity
- A series of compounds related to your query were synthesized and showed notable H1-antihistaminic activity, suggesting potential use in allergy treatment. One such compound, 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, exhibited significant protective effects against bronchoconstriction in guinea pigs, with low sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
- A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , demonstrated anticancer properties. The synthesized compounds were tested against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity (Reddy et al., 2015).
Synthesis and Structural Analysis
- The synthesis process and structural characterization of similar compounds have been explored in various studies. For instance, a study focused on reactions of anthranilamide with isocyanates, leading to the creation of related quinazolinone compounds (Chern et al., 1988).
Benzodiazepine Binding Activity
- Novel triazoloquinazolinones have been synthesized and tested for their binding affinity to benzodiazepine receptors, showing potent antagonist activity in rat models. This research suggests potential applications in neurological or psychiatric disorders (Francis et al., 1991).
AMPA Receptor Antagonists
- A study developed a series of quinazolin-4-ones, including compounds structurally similar to the query, which acted as AMPA receptor inhibitors. These findings have implications in the development of treatments for neurological conditions (Chenard et al., 2001).
Properties
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN5O2/c27-21-7-3-1-5-18(21)16-32-25(35)20-6-2-4-8-22(20)33-23(30-31-26(32)33)13-14-24(34)29-15-17-9-11-19(28)12-10-17/h1,3,5,7,9-12,20,22,26,31H,2,4,6,8,13-16H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRTMSRQNZJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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